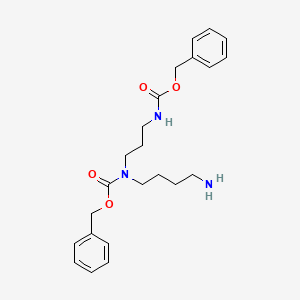
N',N4-Bis(benzyloxycarbonyl)spermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N4-Bis(benzyloxycarbonyl)spermidine is a synthetic derivative of spermidine, a polyamine involved in cellular metabolism. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen atoms of spermidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N4-Bis(benzyloxycarbonyl)spermidine typically involves the protection of spermidine’s amine groups with benzyloxycarbonyl (Cbz) groups. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’,N4-Bis(benzyloxycarbonyl)spermidine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl groups can be removed through hydrolysis under acidic or basic conditions, yielding spermidine.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Substitution: The benzyloxycarbonyl groups can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like benzyl chloroformate for introducing benzyloxycarbonyl groups.
Major Products Formed
Hydrolysis: Spermidine.
Oxidation: Carbonyl derivatives.
Substitution: Various substituted spermidine derivatives.
Scientific Research Applications
N’,N4-Bis(benzyloxycarbonyl)spermidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of polyamine analogs and other complex molecules.
Biology: Studied for its role in cellular metabolism and its potential as a vector for delivering biologically active moieties.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of leukemia cells.
Mechanism of Action
The mechanism of action of N’,N4-Bis(benzyloxycarbonyl)spermidine involves its interaction with cellular components. The benzyloxycarbonyl groups protect the amine functionalities, allowing the compound to be used as a precursor in various synthetic pathways. In biological systems, it can inhibit the uptake of spermidine, affecting cellular proliferation and potentially leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-Benzylspermidine: Similar structure but with benzyl groups instead of benzyloxycarbonyl groups.
N1,N8-Dihydroxybenzoylspermidine: Contains dihydroxybenzoyl groups.
N1,N8-(Butoxyl-carbonyl)spermidine: Contains butoxyl-carbonyl groups.
Uniqueness
N’,N4-Bis(benzyloxycarbonyl)spermidine is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. Its ability to inhibit spermidine uptake and its potential anticancer properties further distinguish it from other spermidine derivatives .
Properties
Molecular Formula |
C23H31N3O4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C23H31N3O4/c24-14-7-8-16-26(23(28)30-19-21-12-5-2-6-13-21)17-9-15-25-22(27)29-18-20-10-3-1-4-11-20/h1-6,10-13H,7-9,14-19,24H2,(H,25,27) |
InChI Key |
FADJWXHPKMDHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
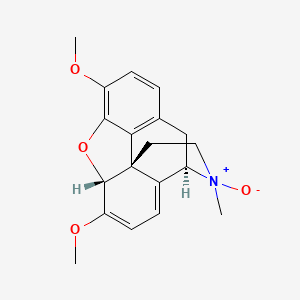

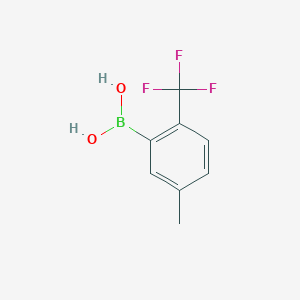

![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)
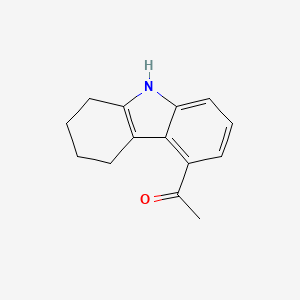
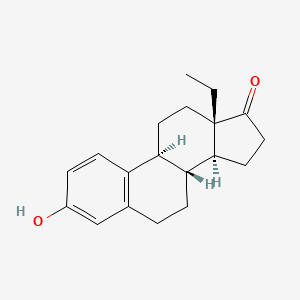
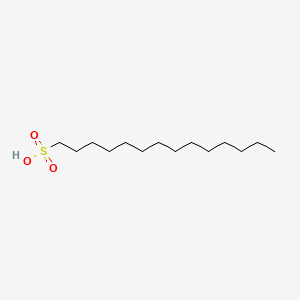
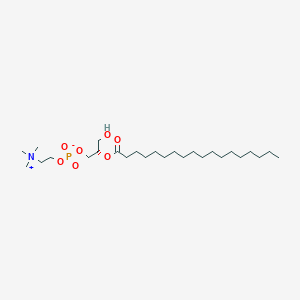
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
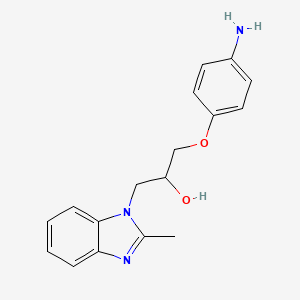

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
